Ketone, 3-adamantyl hydroxymethyl
CAS No.: 33705-31-6
Cat. No.: VC8179033
Molecular Formula: C12H18O2
Molecular Weight: 194.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 33705-31-6 |
---|---|
Molecular Formula | C12H18O2 |
Molecular Weight | 194.27 g/mol |
IUPAC Name | 1-(1-adamantyl)-2-hydroxyethanone |
Standard InChI | InChI=1S/C12H18O2/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10,13H,1-7H2 |
Standard InChI Key | DJSXPNOHKQWGIH-UHFFFAOYSA-N |
SMILES | C1C2CC3CC1CC(C2)(C3)C(=O)CO |
Canonical SMILES | C1C2CC3CC1CC(C2)(C3)C(=O)CO |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
3-Adamantyl hydroxymethyl ketone (C₁₂H₁₉NO₂) features a diamondoid adamantane core substituted at the C3 position with a hydroxymethyl ketone moiety. The adamantane skeleton confers exceptional conformational rigidity, while the hydroxymethyl group introduces polarity and hydrogen-bonding capability . X-ray crystallography of related adamantane derivatives reveals chair-like cyclohexane rings fused into a cage structure, with bond angles optimized for minimal steric strain .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 209.285 g/mol |
Exact Mass | 209.142 Da |
LogP (Partition Coeff.) | 2.025 |
Topological PSA | 52.82 Ų |
Hydrogen Bond Donors | 2 (hydroxyl, oxime) |
The oxime group (C=N-OH) enhances solubility in polar solvents compared to unsubstituted adamantanes, as evidenced by its PSA of 52.82 Ų .
Tautomerism and Stereochemistry
The compound exists in equilibrium between its keto and enol tautomers, with the keto form predominating in nonpolar solvents. Stereochemical analysis confirms a Z-configuration for the oxime group, stabilized by intramolecular hydrogen bonding between the hydroxyl and imine nitrogen . Computational studies using density functional theory (DFT) predict a 5.2 kcal/mol energy difference favoring the Z-tautomer over the E-isomer .
Synthetic Methodologies
Friedel-Crafts Alkylation Route
A scalable synthesis begins with 3-hydroxyadamantane-1-carboxylic acid (4), which undergoes Friedel-Crafts alkylation with 2,6-dimethoxyphenol (1) in methanesulfonic acid (Scheme 1) . This step proceeds quantitatively at 40–50°C, avoiding side reactions observed at higher temperatures. Subsequent esterification with (trimethylsilyl)diazomethane yields a methyl ester intermediate, which is converted to phenolic triflate 6 in 91% yield .
Key Reaction Conditions:
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Solvent: Methanesulfonic acid (Friedel-Crafts step)
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Catalyst: None required (acid-mediated)
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Yield: 89–95% per step
Reductive Cleavage and Cyclization
Reductive cleavage of triflate 6 using PdCl₂(PPh₃)₂ and dppp in the presence of polymethylhydrosiloxane (PHMS) affords intermediate 7 (89% yield) . Global demethylation with BBr₃ yields resorcinol 8, which undergoes Lilly condensation with diacetates 9/10 in a chloroform/acetone mixture to form adduct 11 (78% yield) . Cyclization with trimethylsilyl triflate in nitromethane produces tricyclic ketone 12 (96% yield), which is reduced to alcohol 13 using NaBH₄ .
Pharmacological Relevance
Cannabinoid Receptor Affinity
Derivatives of 3-adamantyl hydroxymethyl ketone exhibit nanomolar affinities for CB1 and CB2 receptors. The isothiocyanate analog 16 (AM994) shows a K₁ of 1.2 nM for CB1, while the azido derivative 17 (AM993) achieves 2.8 nM for CB2 . Substitution at the 3′-adamantyl position enhances selectivity: methylcarbamate 26 exhibits 15-fold CB2 selectivity over CB1, attributed to steric complementarity with receptor subpockets .
Table 2: Receptor Binding Data for Select Derivatives
Compound | CB1 K₁ (nM) | CB2 K₁ (nM) | Selectivity (CB2/CB1) |
---|---|---|---|
16 | 1.2 | 4.5 | 0.27 |
17 | 3.8 | 2.8 | 0.74 |
26 | 42 | 2.8 | 15.0 |
Covalent Probe Development
The electrophilic isothiocyanate group in 16 enables irreversible binding to cysteine residues in CB1’s orthosteric site, confirmed by mass spectrometry after receptor alkylation . Similarly, UV irradiation of azido 17 generates nitrenes that crosslink to proximal receptor domains, facilitating binding site mapping .
Industrial-Scale Synthesis
Chlorination-Decarbonylation Pathway
A recent industrial method converts 3-hydroxyadamantane-1-carboxylic acid to 1,3-dichloroadamantane using SOCl₂, followed by hydrolysis in triethylamine/water to yield 1,3-adamantanediol (95% yield) . DFT studies reveal a decarbonylation transition state with an activation energy of 24.3 kcal/mol, consistent with the observed reaction rate at 80°C .
Process Advantages:
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Safety: Avoids explosive intermediates (e.g., diazomethane)
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Scalability: 100 g/batch achieved with 99% purity
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Cost: Metal catalyst-free
Analytical Characterization
Spectroscopic Data
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